

Spectroscopic Analysis of 3,5-Dimethylheptane: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylheptane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3,5-dimethylheptane**, a branched alkane. The document details the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided, along with a visualization of the spectroscopic analysis workflow.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-dimethylheptane**.

^1H Nuclear Magnetic Resonance (NMR) Data

| Protons | Chemical Shift (δ , ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) | Integration |
|-----------------------------|--|--------------|---|-------------|
| CH ₃ (C1, C7) | 0.88 | Triplet | 7.0 | 6H |
| CH ₃ (at C3, C5) | 0.85 | Doublet | 6.5 | 6H |
| CH ₂ (C2, C6) | 1.25 | Multiplet | - | 4H |
| CH ₂ (C4) | 1.15 | Multiplet | - | 2H |
| CH (C3, C5) | 1.50 | Multiplet | - | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Carbon | Chemical Shift (δ , ppm) |
|---------------------------|----------------------------------|
| C1, C7 | 14.1 |
| C2, C6 | 29.3 |
| C3, C5 | 32.5 |
| C4 | 43.5 |
| CH ₃ at C3, C5 | 19.5 |

Infrared (IR) Spectroscopy Data

| Absorption Band (cm ⁻¹) | Vibration Type | Intensity |
|-------------------------------------|--------------------------------|-----------|
| 2955-2870 | C-H Stretch (sp ³) | Strong |
| 1465 | C-H Bend (Methylene) | Medium |
| 1380 | C-H Bend (Methyl) | Medium |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 128 | 5 | [M] ⁺ (Molecular Ion) |
| 113 | 15 | [M-CH ₃] ⁺ |
| 99 | 30 | [M-C ₂ H ₅] ⁺ |
| 85 | 40 | [M-C ₃ H ₇] ⁺ |
| 71 | 60 | [M-C ₄ H ₉] ⁺ |
| 57 | 100 | [C ₄ H ₉] ⁺ (Base Peak) |
| 43 | 85 | [C ₃ H ₇] ⁺ |
| 29 | 50 | [C ₂ H ₅] ⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **3,5-dimethylheptane** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^{[1][2]} The final volume of the solution is typically 0.5-0.7 mL.^[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).^[3]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As **3,5-dimethylheptane** is a liquid at room temperature, a neat spectrum can be obtained.^[4] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.^[4]

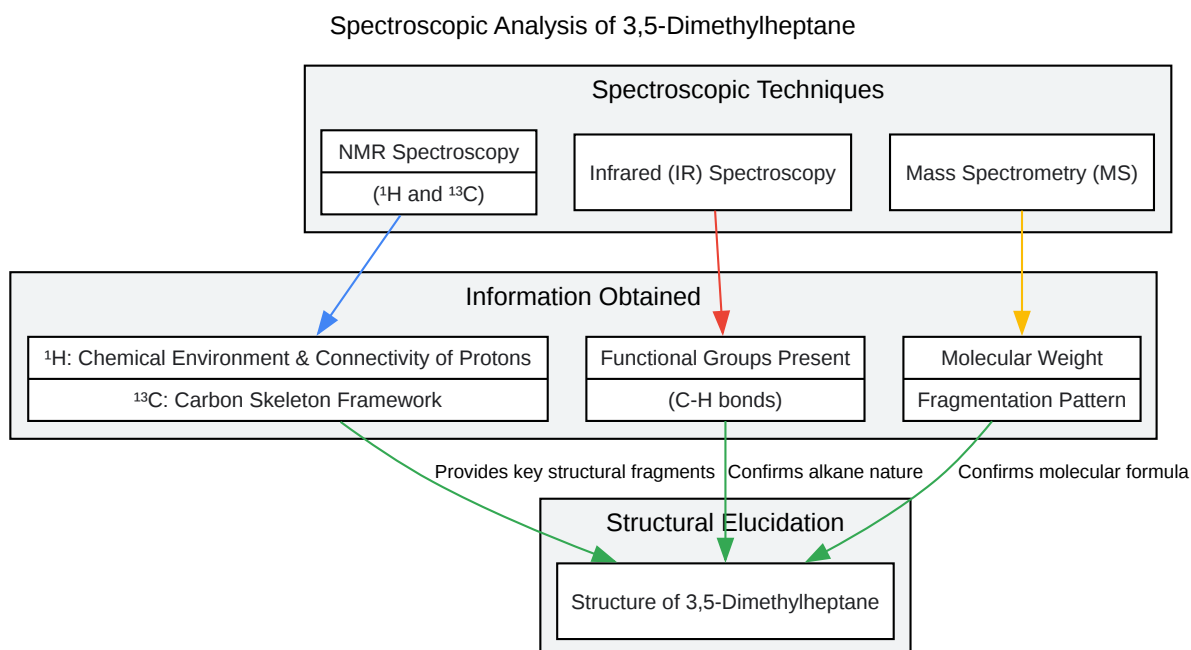
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[5] A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum.^[6] The spectrum is typically scanned over the range of 4000-400 cm^{-1} .^[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile liquids like **3,5-dimethylheptane**. Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[7][8]}

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization



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Spectroscopic Workflow for 3,5-Dimethylheptane

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